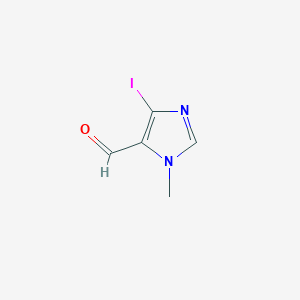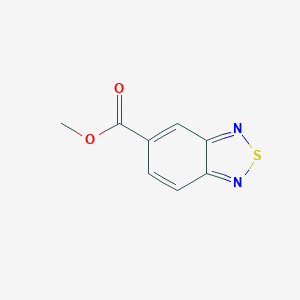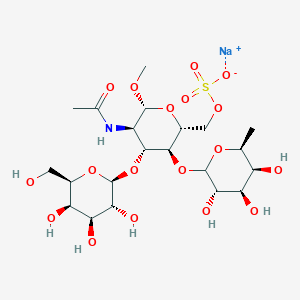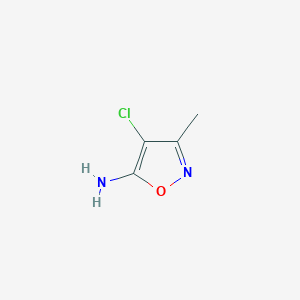
5-Propan-2-ylselenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-1,2,3-selenadiazole is an organoselenium compound that belongs to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Isopropyl-1,2,3-selenadiazole can be synthesized through several methods. One common approach involves the reaction of semicarbazones with selenium dioxide (SeO2) in the presence of glacial acetic acid as a solvent . Another method involves the oxidative ring closure of semicarbazone derivatives using selenium dioxide . These reactions typically occur at room temperature and yield the desired selenadiazole derivatives efficiently.
Industrial Production Methods
While specific industrial production methods for 5-Isopropyl-1,2,3-selenadiazole are not extensively documented, the general principles of organoselenium compound synthesis can be applied. Industrial production would likely involve optimizing reaction conditions for large-scale synthesis, ensuring high yields, and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert selenadiazoles to selenides or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the selenadiazole ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield selenoxides, while reduction with sodium borohydride can produce selenides .
Applications De Recherche Scientifique
5-Isopropyl-1,2,3-selenadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer activity by inhibiting the proliferation of cancer cells. It has been studied for its cytotoxic effects on various cancer cell lines.
Materials Science: Selenadiazoles, including 5-Isopropyl-1,2,3-selenadiazole, are used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of other organoselenium compounds.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-1,2,3-selenadiazole involves its interaction with biological molecules such as serum albumin. This interaction enhances the compound’s cellular uptake and bioavailability . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- Benzo[1,2,3]selenadiazole
Uniqueness
5-Isopropyl-1,2,3-selenadiazole is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to other selenadiazoles, it may exhibit different binding affinities and cytotoxic effects, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
167555-66-0 |
|---|---|
Formule moléculaire |
C5H8N2Se |
Poids moléculaire |
175.1 g/mol |
Nom IUPAC |
5-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-6-7-8-5/h3-4H,1-2H3 |
Clé InChI |
GKVYQWBXNWHDTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=N[Se]1 |
SMILES canonique |
CC(C)C1=CN=N[Se]1 |
Synonymes |
1,2,3-Selenadiazole,5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)



![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)








